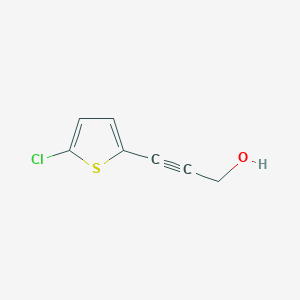

3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol

Description

3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a 5-chlorothiophene moiety. The compound’s structure combines a thiophene ring substituted with a chlorine atom at the 5-position and a propargyl alcohol (–C≡C–CH2OH) group at the 2-position. This configuration imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as a precursor for pharmaceuticals, agrochemicals, or functional materials. The chlorine atom enhances electrophilic reactivity, while the propargyl alcohol group enables participation in click chemistry, Sonogashira couplings, or hydrogen-bonding interactions .

Properties

IUPAC Name |

3-(5-chlorothiophen-2-yl)prop-2-yn-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClOS/c8-7-4-3-6(10-7)2-1-5-9/h3-4,9H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGLTYSJSMJBJT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Cl)C#CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol typically involves the following steps:

Starting Materials: The synthesis begins with 5-chlorothiophene-2-carbaldehyde and propargyl alcohol.

Reaction Conditions: The aldehyde group of 5-chlorothiophene-2-carbaldehyde is subjected to a nucleophilic addition reaction with propargyl alcohol in the presence of a base such as sodium hydroxide or potassium carbonate.

Catalysts: Catalysts like palladium or copper may be used to facilitate the reaction and improve yield.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Types of Reactions:

Oxidation: The hydroxyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can undergo reduction reactions to form the corresponding alkane or alkene derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: The chlorine atom on the thiophene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Oxidation: 3-(5-Chlorothiophen-2-yl)prop-2-ynal, 3-(5-Chlorothiophen-2-yl)prop-2-ynoic acid.

Reduction: 3-(5-Chlorothiophen-2-yl)prop-2-ene-1-ol, 3-(5-Chlorothiophen-2-yl)propane-1-ol.

Substitution: 3-(5-Aminothiophen-2-yl)prop-2-yn-1-ol, 3-(5-Thiolthiophen-2-yl)prop-2-yn-1-ol.

Scientific Research Applications

3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.

Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.

Comparison with Similar Compounds

1-(5-Chlorothiophen-2-yl)-3-phenylprop-2-en-1-one (Compound 1)

- Structure: Replaces the propargyl alcohol with a conjugated enone system (–CH=CH–CO–).

- Key Data :

(R)-2-(5-Chlorothiophen-2-yl)propan-1-ol

- Structure: Features a saturated propanol chain (–CH2–CH(CH3)–OH) instead of the propargyl group.

- Impact : Reduced π-electron density and steric hindrance from the methyl group lower reactivity in alkyne-specific reactions .

Heterocyclic Analogues

3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol

- Structure : Substitutes thiophene with a pyridine ring, introducing a basic nitrogen atom.

- Effect : The pyridine’s electron-withdrawing nature increases the propargyl alcohol’s acidity (pKa ~12–14) compared to thiophene derivatives (pKa ~15–16) .

Halogen-Substituted Phenyl Derivatives

3-(4-Fluorophenyl)prop-2-yn-1-ol

3-(3-(Trifluoromethyl)phenyl)prop-2-yn-1-ol

- Structure : Contains a –CF3 group instead of –Cl.

Pharmaceutical Intermediates

(S)-1-(2-Amino-5-chlorophenyl)-1-(trifluoromethyl)-3-cyclopropyl-2-propyn-1-ol

- Structure : Adds a cyclopropyl ring and trifluoromethyl group to the propargyl alcohol scaffold.

- Significance : Serves as a key intermediate for efavirenz (antiretroviral drug). The cyclopropyl group enhances conformational rigidity, improving target binding .

Comparative Data Tables

Table 1. Structural and Spectral Comparison

Table 2. Substituent Effects on Reactivity

| Substituent | Electronic Effect | Steric Effect | Typical Applications |

|---|---|---|---|

| –Cl (thiophene) | Moderate EWG | Low | Electrophilic substitution |

| –F (phenyl) | Strong EWG | Very low | Solubility enhancement |

| –CF3 (phenyl) | Strong EWG | High | Metabolic stability in drugs |

| Cyclopropyl (alkyl) | Slight EDG | Moderate | Conformational restriction |

Research Findings and Implications

- Synthetic Versatility: The propargyl alcohol group in this compound enables diverse transformations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is less feasible in enone or saturated alcohol analogs .

- Biological Activity: Chlorothiophene derivatives exhibit enhanced antimicrobial and anti-inflammatory properties compared to non-halogenated analogs, though trifluoromethylated variants (e.g., ) show superior pharmacokinetics.

- Computational Insights : Quantum chemical calculations (e.g., NMR predictions for analogs ) aid in rationalizing substituent effects on spectral properties and reaction pathways.

Biological Activity

3-(5-Chlorothiophen-2-yl)prop-2-yn-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a chlorothiophene moiety linked to a propyne alcohol, which contributes to its unique biological properties. The presence of the thiophene ring is significant as it often enhances the biological activity of organic compounds through various mechanisms.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties . It has been tested against various cancer cell lines, demonstrating significant cytotoxic effects. In a study examining different derivatives, compounds similar to this structure showed promising results in inhibiting lactate dehydrogenase (LDH), which is often overexpressed in cancer cells.

| Compound | LDH IC50 (nM) | Cytotoxicity IC50 (nM) | Cell Line |

|---|---|---|---|

| This compound | TBD | TBD | A673 |

| Analogue 1 | 24 | 450 | MiaPaCa-2 |

| Analogue 2 | 25 | 1423 | HEK293 |

Note: TBD - To Be Determined based on specific assay results.

The compound's mechanism appears to involve the inhibition of key enzymes involved in metabolic pathways critical for cancer cell survival. For instance, the inhibition of LDH leads to reduced lactate production, which is essential for the Warburg effect observed in many tumors.

Case Studies

-

In Vitro Studies :

A study conducted on various human tumor cell lines demonstrated that compounds with similar structures to this compound exhibited varying degrees of antiproliferative effects. The most potent compounds had IC50 values in the low nanomolar range, indicating strong activity against cancer cells while sparing normal cells. -

Animal Models :

In vivo studies using mouse models have shown that administration of this compound led to a significant reduction in tumor size compared to controls. The treatment was well-tolerated with no significant adverse effects reported.

Toxicity and Safety Profile

While the biological activities are promising, the toxicity profile must be considered. Preliminary studies suggest that while the compound is effective against cancer cells, it may exhibit cytotoxicity at higher concentrations in non-cancerous cell lines. Further toxicological assessments are necessary to establish a safe therapeutic window.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.